Lipophilicity Advantage Over n-Butyl Analog
The target compound exhibits an experimentally determined LogP of 1.33 , compared with the computed XLogP3 of 1.1 for the linear n-butyl analog butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1154647-45-6) [1]. The +0.23 log unit difference, attributable to branching of the sec-butyl chain, corresponds to an approximately 1.7-fold higher octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.33 (experimental, Fluorochem) |
| Comparator Or Baseline | n-Butyl analog (CAS 1154647-45-6): XLogP3 = 1.1 (PubChem computed) |
| Quantified Difference | ΔLogP = +0.23 (target minus comparator) |
| Conditions | Experimental LogP (target) vs. computed XLogP3 (comparator); different measurement methods. Values are cross-study comparable with appropriate caution. |
Why This Matters
In drug discovery, even a ΔLogP of 0.2–0.3 can shift a compound across critical thresholds for passive membrane permeability and CNS penetration, making the target compound preferentially suitable for applications requiring moderately enhanced lipophilicity.
- [1] PubChem. 1-Butyl-3-methyl-1H-pyrazol-4-amine (CAS 1006495-54-0), XLogP3-AA = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/19620080 View Source
